ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a pyrazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the iodophenyl intermediate, followed by the formation of the pyrazolidinone ring. The final step involves esterification to introduce the ethyl benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the iodophenyl group or the pyrazolidinone ring.
Substitution: The iodine atom in the iodophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets. The iodophenyl group and pyrazolidinone ring can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-iodobenzoate: Shares the ethyl benzoate group but lacks the pyrazolidinone ring.
Methyl 4-iodobenzoate: Similar structure but with a methyl ester group instead of ethyl.
4-Iodobenzoic acid: Contains the iodophenyl group but lacks the ester and pyrazolidinone components.
Uniqueness
Ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to its combination of an iodophenyl group, a pyrazolidinone ring, and an ethyl benzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-2-26-19(25)13-6-8-15(9-7-13)22-18(24)16(17(23)21-22)11-12-4-3-5-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFQPXWSJSDHV-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)I)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)I)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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